molecular formula C20H18F5N3OS B4617890 3,5-dimethyl-N-{[4-(pentafluorophenyl)-1-piperazinyl]carbonothioyl}benzamide

3,5-dimethyl-N-{[4-(pentafluorophenyl)-1-piperazinyl]carbonothioyl}benzamide

Cat. No.: B4617890
M. Wt: 443.4 g/mol
InChI Key: MBTWISYXKGZGSP-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-{[4-(pentafluorophenyl)-1-piperazinyl]carbonothioyl}benzamide is a useful research compound. Its molecular formula is C20H18F5N3OS and its molecular weight is 443.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.10907419 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A range of studies has been dedicated to synthesizing novel compounds derived from similar structural frameworks for potential therapeutic applications. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated anti-inflammatory and analgesic properties, highlighting the versatility of such compounds in drug design and development (Abu‐Hashem et al., 2020). Furthermore, benzamides with heterocyclic amide side chains have shown oral antiarrhythmic activity in mice, indicating the potential for cardiovascular therapeutic applications (Banitt et al., 1977).

Antimicrobial Applications

Compounds such as novel bis(pyrazole-benzofuran) hybrids, featuring piperazine linkers, have shown potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. These compounds also displayed significant biofilm inhibition activities, surpassing those of reference drugs like Ciprofloxacin (Mekky & Sanad, 2020). This suggests the potential for these synthesized compounds in treating bacterial infections and preventing biofilm-related issues.

Herbicidal Applications

The exploration of benzamides as herbicides revealed their efficacy on annual and perennial grasses, with potential utility in forage legumes, turf grasses, and cultivated crops, showcasing the agricultural applications of such chemical frameworks (Viste et al., 1970).

Antioxidant Properties

The synthesis of benzoylthiourea derivatives, such as N-(4-formylpiperazine-1-carbonothioyl)benzamide, has demonstrated good antioxidant activities, suggesting their potential in combating oxidative stress-related diseases (Abosadiya, 2020).

Central Nervous System (CNS) Agents

Spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives have been synthesized for their potential as central nervous system agents, indicating the therapeutic potential of these compounds in neurological disorders (Martin et al., 1981).

Properties

IUPAC Name

3,5-dimethyl-N-[4-(2,3,4,5,6-pentafluorophenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F5N3OS/c1-10-7-11(2)9-12(8-10)19(29)26-20(30)28-5-3-27(4-6-28)18-16(24)14(22)13(21)15(23)17(18)25/h7-9H,3-6H2,1-2H3,(H,26,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTWISYXKGZGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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